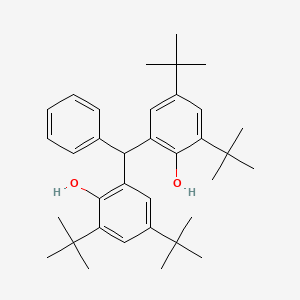
2,2'-(Phenylmethylene)bis(4,6-di-tert-butylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is an organic compound with the molecular formula C25H36O2. It is a phenolic antioxidant widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the phenolic hydroxyl groups react with formaldehyde to form the methylene bridge .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents like alkyl halides and Lewis acids as catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Substitution: Various alkylated or arylated phenolic compounds.
Aplicaciones Científicas De Investigación
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in developing antioxidant therapies for diseases related to oxidative stress.
Mecanismo De Acción
The antioxidant activity of 2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating oxidative chain reactions that can degrade polymers and other materials .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar stabilizing properties.
2,2’-Ethylidenebis(4,6-di-tert-butylphenol): A structurally similar compound with comparable antioxidant activity.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-: Another related compound used as an antioxidant.
Uniqueness
2,2’-(Phenylmethylene)bis(4,6-di-tert-butylphenol) is unique due to its specific structural configuration, which provides enhanced stability and antioxidant properties compared to other similar compounds. Its methylene bridge and tert-butyl groups contribute to its effectiveness in preventing oxidative degradation .
Propiedades
Número CAS |
64000-78-8 |
|---|---|
Fórmula molecular |
C35H48O2 |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)-phenylmethyl]phenol |
InChI |
InChI=1S/C35H48O2/c1-32(2,3)23-18-25(30(36)27(20-23)34(7,8)9)29(22-16-14-13-15-17-22)26-19-24(33(4,5)6)21-28(31(26)37)35(10,11)12/h13-21,29,36-37H,1-12H3 |
Clave InChI |
ROKOECFNTZMAGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzothiazolium, 3-ethyl-2-[2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-1-butenyl]-6-methyl-, iodide](/img/structure/B14491179.png)
![8-(3-Hydroxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14491181.png)
![3,3',4,4'-Tetrahydro[6,6'-bi-2lambda~6~,1-benzothiazine]-2,2,2',2'(1H,1'H)-tetrone](/img/structure/B14491182.png)
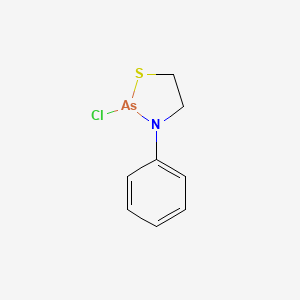
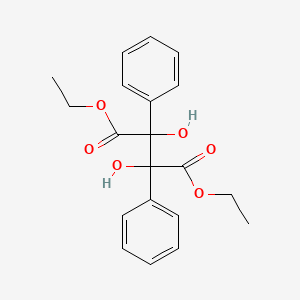
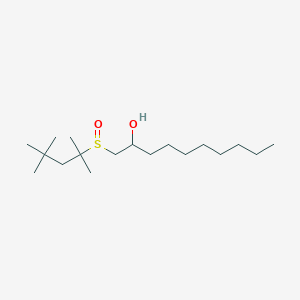
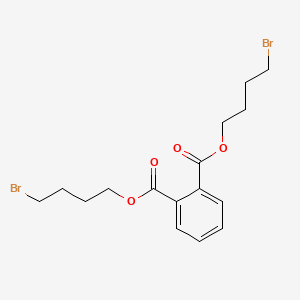
![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide](/img/structure/B14491203.png)
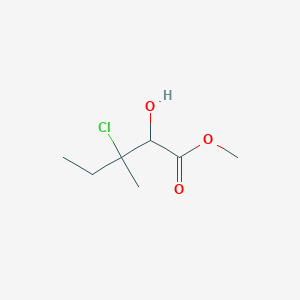
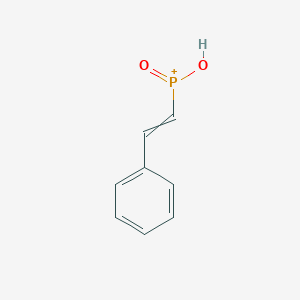
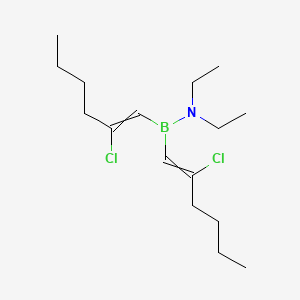
![(2S)-1-[3-[[3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14491230.png)
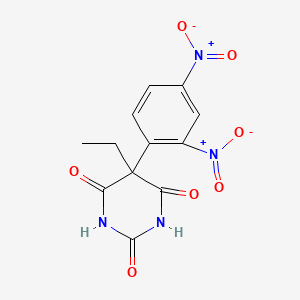
![6-Methyl-8-phenyl-2-oxa-6,8,10-triazaspiro[4.5]decane-1,7,9-trione](/img/structure/B14491253.png)
